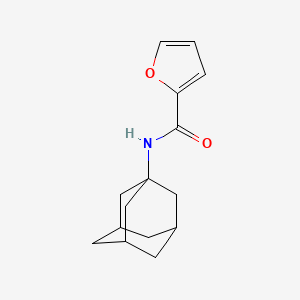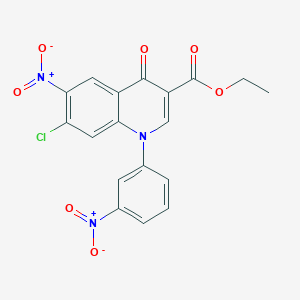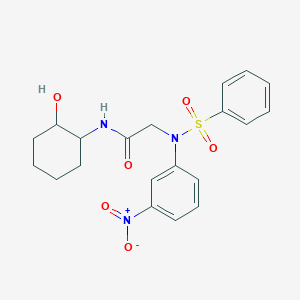![molecular formula C14H8N2S B5161161 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile, also known as CTB or DNTB, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high quantum yield, making it a popular choice for labeling biomolecules and studying biological processes.
Wirkmechanismus
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile is a fluorescent dye that binds to biomolecules through non-covalent interactions such as hydrophobic interactions and hydrogen bonding. Once bound, 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile emits fluorescence upon excitation with light of a specific wavelength. The emission wavelength of 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile is dependent on the polarity of the microenvironment it is in, making it a useful tool for studying changes in the microenvironment of biomolecules.
Biochemical and Physiological Effects:
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has been shown to have minimal effects on the biochemical and physiological properties of biomolecules it binds to. It does not affect the activity or function of enzymes or receptors and does not alter the structure or stability of proteins or nucleic acids. However, 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile can perturb the lipid bilayer of cell membranes, leading to changes in membrane properties such as fluidity and permeability.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and label biomolecules without affecting their function. It has a high quantum yield, making it a sensitive probe for detecting low concentrations of biomolecules. 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile is also relatively inexpensive and easy to synthesize.
However, there are also limitations to the use of 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile in lab experiments. Its fluorescence properties can be affected by changes in pH and temperature, making it difficult to use in certain experimental conditions. 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile also has a tendency to aggregate in solution, leading to quenching of its fluorescence signal. Additionally, 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile is not suitable for use in live-cell imaging experiments due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile in scientific research. One area of interest is in the development of new 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile derivatives with improved fluorescence properties and reduced toxicity. Another area of interest is in the use of 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile in combination with other fluorescent probes to study complex biological processes. Additionally, 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile could be used in the development of new diagnostic tools for detecting biomolecules in clinical samples.
Synthesemethoden
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile can be synthesized through a simple one-step reaction between 2-thienylacetonitrile and 3-bromo-4-cyanobenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is purified through column chromatography to obtain pure 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has been widely used in scientific research as a fluorescent probe for labeling biomolecules such as proteins, nucleic acids, and lipids. It has been used to study biological processes such as protein-protein interactions, receptor-ligand binding, and membrane trafficking. 3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile has also been used to study the localization and dynamics of molecules within cells and tissues.
Eigenschaften
IUPAC Name |
3-[(Z)-1-cyano-2-thiophen-2-ylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-3-1-4-12(7-11)13(10-16)8-14-5-2-6-17-14/h1-8H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYUZISNOIJKP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC2=CC=CS2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C2=CC=CS2)/C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5161086.png)
![1-(2-methylbenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5161093.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5161096.png)


![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)

![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)



![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)
